molecular formula C20H20ClN3O2 B4621902 3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B4621902
M. Wt: 369.8 g/mol
InChI Key: ULOPLQYTZAQYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a pyrazoloquinazolinone derivative characterized by a fused heterocyclic core, a 4-chlorophenyl substituent at position 3, a methoxymethyl group at position 2, and two methyl groups at position 8 (Figure 1). Its molecular formula is C₂₁H₂₂ClN₃O₂, with a molecular weight of 395.9 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its substituents:

  • Methoxymethyl: Improves solubility and modulates electronic properties.

Pyrazoloquinazolinones are widely studied for their pharmacological activities, including kinase inhibition, anticancer, and anti-inflammatory effects.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-20(2)8-16-14(17(25)9-20)10-22-19-18(12-4-6-13(21)7-5-12)15(11-26-3)23-24(16)19/h4-7,10H,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOPLQYTZAQYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)Cl)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a member of the pyrazoloquinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on recent findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}ClN3_{3}O
  • Molecular Weight : 305.78 g/mol

Antimicrobial Activity

Research indicates that derivatives of pyrazoloquinazolines exhibit significant antimicrobial properties. In particular, studies have shown that compounds with similar structures demonstrate antifungal and antitubercular activities. For instance, a related compound was tested against pathogenic strains of fungi and Mycobacterium tuberculosis, showing promising results .

CompoundActivityTarget Organism
This compoundAntifungalVarious pathogenic fungi
Related pyrazole derivativesAntitubercularMycobacterium tuberculosis H37Rv

Anticancer Activity

The anticancer potential of pyrazoloquinazoline derivatives has been explored in various studies. The compound's ability to inhibit cancer cell proliferation was evaluated against several cancer cell lines. Notably, compounds with similar scaffolds have shown moderate to potent activity against cancer cells such as TK-10 (renal carcinoma) and HT-29 (colon carcinoma) .

Cell LineIC50_{50} (µM)Activity
TK-1015Moderate
HT-2920Moderate

The proposed mechanism of action for these compounds includes the inhibition of key enzymatic pathways involved in cell division and survival. Molecular docking studies suggest that these compounds may interact with specific targets in cancer cells, disrupting their function and leading to apoptosis .

Study 1: Antifungal Evaluation

A study conducted by Liu et al. synthesized various pyrazolo derivatives and evaluated their antifungal activity against multiple strains. The results indicated that certain derivatives exhibited significant antifungal effects at low concentrations, highlighting the potential of this compound class in treating fungal infections .

Study 2: Anticancer Activity

A series of experiments were conducted to assess the anticancer properties of related compounds. The study demonstrated that compounds similar to This compound effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Scientific Research Applications

The compound 3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a synthetic organic compound that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, and provides a comprehensive overview of relevant findings.

Chemical Properties and Structure

The compound belongs to the class of pyrazoloquinazolines, characterized by a fused pyrazole and quinazoline structure. The presence of a 4-chlorophenyl group and a methoxymethyl substituent contributes to its unique chemical properties, potentially influencing its biological activity.

Structural Formula

  • Molecular Formula : C_{16}H_{18}ClN_{3}O
  • Molecular Weight : 305.79 g/mol

Antitumor Activity

Recent studies indicate that compounds within the pyrazoloquinazoline class exhibit significant antitumor properties. Research has demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance:

  • A study found that modifications in the structure of pyrazoloquinazolines led to enhanced activity against breast cancer cells, suggesting a promising avenue for developing new anticancer agents .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against several bacterial strains. In vitro studies have reported that similar derivatives demonstrate efficacy against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant bacterial strains .

Neuroprotective Effects

Research indicates that pyrazoloquinazolines may possess neuroprotective properties. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that it may reduce oxidative stress and neuronal apoptosis .

Anti-inflammatory Activity

Compounds within this class have also been explored for their anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and the ability of these compounds to inhibit inflammatory mediators makes them candidates for further investigation in treating conditions like arthritis .

Case Study 1: Antitumor Activity

A recent publication evaluated the antitumor effects of synthesized pyrazoloquinazoline derivatives on human breast cancer cell lines. The study reported IC50 values indicating significant cytotoxicity at low concentrations, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated a notable reduction in bacterial growth, supporting the potential use of these compounds as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Activities References
Target Compound C₂₁H₂₂ClN₃O₂ 4-Cl-Ph, CH₂OCH₃, 8,8-(CH₃)₂ 395.9 Kinase inhibition, anticancer (hypothetical)
2-(Methoxymethyl)-3-(4-methoxyphenyl)-8,8-dimethyl analog C₂₁H₂₃N₃O₃ 4-OCH₃-Ph, CH₂OCH₃, 8,8-(CH₃)₂ 365.4 Anticancer, antioxidant
3-(3-Chlorophenyl)-8-(thiophen-2-yl) analog C₂₅H₂₀ClN₃OS 3-Cl-Ph, thiophene 453.9 ERK inhibition (anticancer)
8-(4-Methoxyphenyl)-3-phenyl analog C₂₅H₂₃N₃O₂ 4-OCH₃-Ph, phenyl 397.5 DNA intercalation, enzyme inhibition
Quinazolin-4(3H)-one derivatives Variable Variable ~350–450 Antitumor, antimicrobial

Key Differences and Implications

Substituent Position and Bioactivity :

  • The 4-chlorophenyl group in the target compound may enhance target specificity compared to 3-chlorophenyl analogs (e.g., ’s compound with 3-Cl-Ph). Chlorine’s position affects steric and electronic interactions with biological targets, such as ATP-binding pockets in kinases.
  • Methoxymethyl vs. Methoxyphenyl : The methoxymethyl group (CH₂OCH₃) in the target compound improves solubility compared to bulky 4-methoxyphenyl analogs (e.g., ’s compound). This modification could enhance pharmacokinetic properties like oral bioavailability.

Core Modifications: Dihydroquinazoline vs. Triazoloquinazolinones: ’s triazoloquinazolinone derivatives exhibit distinct activity profiles due to their triazole ring, which may engage in hydrogen bonding absent in the target compound’s pyrazolo core.

Thiophene-containing analogs () demonstrate unique ERK inhibition, suggesting heterocyclic diversity expands target range.

Q & A

Q. What are the most efficient synthetic protocols for preparing 3-(4-chlorophenyl)-2-(methoxymethyl)-pyrazoloquinazolinone derivatives?

  • Methodological Answer : A regioselective synthesis involves reacting enaminones derived from dimedone with substituted 3-amino-1H-pyrazoles. Key steps:
  • Enaminone formation : Dimedone reacts with DMF-DMA under microwave irradiation to form enaminone intermediates .
  • Cyclocondensation : The enaminone reacts with 3-amino-4-chlorophenylpyrazole in a water-ethanol (1:1) solvent system under ultrasonication (60°C) with KHSO₄ as a catalyst, achieving yields of 70–95% .
  • Optimization : Ultrasonication improves reaction efficiency by enhancing mass transfer and reducing aggregation .

Q. How are pyrazoloquinazolinone derivatives characterized to confirm their structures?

  • Methodological Answer : Structural confirmation relies on:
  • Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.23 ppm for dimethyl groups, δ 3.86 ppm for methoxy), FT-IR (C=O stretches at ~1672 cm⁻¹), and mass spectrometry (e.g., MH+ at m/z 350.0) .
  • Cross-Validation : Compare spectral data with known analogs (e.g., 3-bromo derivatives) to verify substitution patterns .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer :
  • Solvent Extraction : Derivatives like 2-(4-chlorophenyl)-analogs are used to extract uranium(VI) from sulfate leach liquors via impregnated rice straw. Key factors include pH (optimal at 3.5–4.0), adsorption kinetics (pseudo-second-order model), and thermodynamics (ΔH = −152.1 kJ/mol, exothermic) .
  • Ligand Design : Chlorophenyl and methoxymethyl groups enhance metal-binding affinity, enabling coordination chemistry studies .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 2- vs. 3-substituted derivatives be addressed?

  • Methodological Answer : Regioselectivity is controlled by:
  • Substrate Design : Use 3-amino-pyrazoles (e.g., 3-amino-4-chlorophenylpyrazole) to direct substitution to the 2-position .
  • Reaction Conditions : Ultrasonication in polar solvents (water-ethanol) favors cyclization at specific sites by stabilizing transition states .
  • Case Study : Substitution at C2 vs. C3 alters UV-Vis absorption profiles, verified via comparative HPLC and NMR .

Q. What analytical methods resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing C7-H and C9-H protons in diastereomers) .
  • X-ray Crystallography : Confirms absolute configuration when stereochemical ambiguity arises (e.g., for hydrazone derivatives) .
  • Isotopic Labeling : Track substituent effects on chemical shifts in crowded spectra .

Q. How do structural modifications (e.g., methoxymethyl vs. phenyl groups) impact uranium adsorption efficiency?

  • Methodological Answer :
  • Functional Group Screening : Compare Langmuir isotherm parameters (Qmax, KL) for derivatives with varying substituents. Methoxymethyl groups enhance hydrophobicity, improving uranium binding capacity by 15–20% over phenyl analogs .
  • DFT Calculations : Model electron density at coordination sites (e.g., N and O atoms) to predict ligand-metal interaction strengths .

Key Considerations for Researchers

  • Contradictions in Data : Conflicting yields or spectral profiles may arise from solvent polarity or isomerization. Always cross-reference with multiple characterization techniques .
  • Scalability : While lab-scale synthesis uses ultrasonication, pilot-scale reactions may require flow chemistry adaptations to maintain regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.